3-(4-Chloro-2-nitrophenoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN2O3 |
|---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
3-(4-chloro-2-nitrophenoxy)pyridine |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9/h1-7H |
InChI Key |
KIDNUZYSIYKULM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
In Vitro Biological Evaluation of 3 4 Chloro 2 Nitrophenoxy Pyridine Analogs
Assessment of Antimicrobial Activity
The antimicrobial potential of compounds structurally related to 3-(4-Chloro-2-nitrophenoxy)pyridine has been investigated against a variety of pathogenic microorganisms. The presence of the pyridine (B92270) nucleus, along with halogen and nitro group substitutions, is a recurring theme in the development of new antimicrobial agents.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
The pyridine moiety is a fundamental component of many compounds with demonstrated antibacterial properties. mdpi.com Studies on various pyridine derivatives have shown a spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, certain nicotinic acid benzylidene hydrazide derivatives bearing nitro substituents have demonstrated notable activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov Similarly, some 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-ones have shown potency against these strains as well. nih.gov
The antibacterial effect of pyridine derivatives is often influenced by the nature and position of their substituents. mdpi.com For example, research on 1,3-bis(aryloxy)propan-2-amines has indicated that these compounds are active against Gram-positive bacteria, including multidrug-resistant strains. nih.gov Specifically, certain derivatives have shown minimal inhibitory concentrations (MIC) in the low micromolar range against S. aureus and S. pyogenes. nih.gov Furthermore, novel synthesized pyridine nucleosides have exhibited better antibacterial activity against both Gram-positive and Gram-negative bacteria than control drugs. nih.gov The introduction of a pyridine ring into a molecule can also enhance hydrophilicity and hydrogen-bonding capabilities, which are important properties for drug efficacy. mdpi.com
Conversely, some studies indicate that certain pyridine analogs are selectively active against Gram-positive bacteria and completely ineffective against Gram-negative pathogens like Pseudomonas aeruginosa. mdpi.com The antibacterial activity of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines has been shown to be dependent on their specific structure and its interaction with the lipopolysaccharide (LPS) layer of bacteria. nih.gov
Table 1: Antibacterial Activity of Selected Pyridine Analogs
| Compound/Analog Type | Bacterial Strain | Activity/MIC | Reference |
| Nicotinic acid benzylidene hydrazides (nitro-substituted) | S. aureus, B. subtilis, E. coli | Active | nih.gov |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli | Potent | nih.gov |
| 1,3-bis(aryloxy)propan-2-amines | S. aureus, S. pyogenes | MIC: 2.5–10 μg/ml | nih.gov |
| Pyridine Nucleosides | Gram-positive & Gram-negative bacteria | Better than control | nih.gov |
| Alkyl Pyridinol Analogs | P. aeruginosa | Inactive | mdpi.com |
Antitubercular Potential against Mycobacterium tuberculosis (H37Rv)
The development of novel antitubercular agents is a critical area of research, and various heterocyclic compounds, including pyridine derivatives, have been explored for their potential. While direct studies on this compound are lacking, research on analogous structures provides some indication of potential efficacy. For instance, certain isoniazid (B1672263) and pyridine derivatives have shown encouraging antimycobacterial activity, with IC50 values as low as 1.5 µM against the H37Rv strain of Mycobacterium tuberculosis. nih.gov
The structural features of the target compound, such as the chloro and nitro substitutions, are present in other molecules with known antitubercular activity. For example, some 2-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives have demonstrated significant activity against M. tuberculosis H37Rv. koreascience.kr The presence of a nitro group is a key feature in several active compounds. Furthermore, natural products containing fused-nitrogen heterocycles have a proven record of excellent antitubercular activity. mdpi.com Pyrimidine (B1678525) derivatives have also gained attention as potential antitubercular agents, with some compounds entering clinical trials. nih.gov
Research on 2,4-disubstituted pyridine derivatives has shown them to be effective against intracellular and biofilm-forming tubercle bacilli. frontiersin.org These findings suggest that the pyridine scaffold is a promising starting point for the development of new antituberculosis drugs.
Antifungal Activity against Pathogenic Fungi
The pyridine nucleus is also a key structural motif in many compounds with antifungal properties. mdpi.com For example, certain nicotinic acid benzylidene hydrazide derivatives with nitro substituents have shown activity against Candida albicans and Aspergillus niger. nih.gov The presence of a pyridine ring has been shown to be necessary for better antifungal activity than the standard drug Amphotericin B against certain fungal strains. mdpi.com
The antifungal activity of compounds can be influenced by various structural features. For instance, the lipophilic character of substituents on an aromatic ring and the electrophilic character of a hydroxamic function have been suggested to be responsible for antifungal activity. uchile.cl Phenolic compounds, which share a structural element with the "phenoxy" part of the target molecule, are widely distributed in plants and have shown antifungal activity. nih.gov
Studies on nitropyridine-containing complexes have demonstrated antifungal activity against C. albicans. nih.gov Furthermore, chloroxaloterpin A and B, which contain chlorine atoms, have shown potent inhibitory activities against the spore germination of Botrytis cinerea. nih.gov
Table 2: Antifungal Activity of Selected Analogs
| Compound/Analog Type | Fungal Strain | Activity | Reference |
| Nicotinic acid benzylidene hydrazides (nitro-substituted) | C. albicans, A. niger | Active | nih.gov |
| Pyridine derivatives | Aspergillus fumigatus, Syncephalastrum racemosum | Better than Amphotericin B | mdpi.com |
| Nitropyridine-containing complexes | C. albicans | Active | nih.gov |
| Chloroxaloterpin A and B | Botrytis cinerea | Potent inhibition of spore germination | nih.gov |
| Phenolic compounds | Various human pathogenic fungi | Active | nih.govmdpi.com |
Anti-Biofilm Formation Studies
Bacterial biofilms present a significant challenge in the treatment of infections due to their increased resistance to antimicrobial agents. The pyridine scaffold has been incorporated into molecules designed to inhibit biofilm formation. For instance, 4-Nitropyridine-N-oxide has been shown to have an inhibitory effect on the biofilm formation of Cylindrotheca sp. nih.gov When combined with silver nanoparticles, it demonstrates even more significant antibiofilm efficiency against P. aeruginosa. nih.gov
Studies on novel triazole functionalized pyridine derivatives have identified compounds with promising activity against Staphylococcus aureus biofilms. researchgate.net Research on 2,4-disubstituted pyridine derivatives has also demonstrated their effectiveness against M. tuberculosis biofilms. frontiersin.org Furthermore, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited universal antibiofilm activity, with some showing significant concentration-dependent inhibition of biofilm formation. frontiersin.org The development of agents that can disrupt or prevent biofilm formation is a promising strategy to combat antibiotic resistance, and pyridine-containing compounds represent a valuable class of molecules in this endeavor. digitellinc.commdpi.com
Evaluation of Anticancer and Antiproliferative Properties
The search for novel anticancer agents has led to the exploration of a wide range of synthetic compounds, including those containing the pyridine nucleus. The structural motifs present in this compound, such as the pyridine ring and substituted phenyl groups, are found in many compounds with cytotoxic activity against cancer cells.
In Vitro Cytotoxic Activity against Human Cancer Cell Lines
Numerous studies have highlighted the anticancer potential of pyridine derivatives. globalresearchonline.net Forchlorfenuron, a synthetic phenylurea cytokinin containing a pyridine ring, and its analogs have been shown to decrease viability and proliferation in ovarian and endometrial cancer cell lines. nih.gov The presence of chloro and nitro groups, as seen in the target compound, is also a feature of some potent anticancer agents.
Pyrano-pyridine derivatives, which contain a fused pyridine ring system, have demonstrated cytotoxic and apoptosis-inducing effects against MCF-7 breast cancer cells. semanticscholar.orgnih.gov Specifically, a derivative with a 4-chlorophenyl substituent was found to be the most potent among the tested compounds. semanticscholar.org Other pyrano-pyridine derivatives have also shown cytotoxic activity against K562 leukemia cells. researchgate.net
The mechanism of action of these compounds can vary. For example, some pyridine-chalcone analogues act as anti-tubulin compounds and cause G2/M stage arrest in the cell cycle. globalresearchonline.net The diverse biological activities of pyridine derivatives make them a versatile scaffold for the design and synthesis of new anticancer drugs. globalresearchonline.net
Table 3: Cytotoxic Activity of Selected Pyridine Analogs
| Compound/Analog Type | Cancer Cell Line(s) | Effect | Reference |
| Forchlorfenuron analogs (pyridine-containing) | Ovarian and endometrial cancer cells | Decreased viability and proliferation | nih.gov |
| Pyrano-pyridine derivatives (with 4-chlorophenyl substituent) | MCF-7 (breast cancer) | Cytotoxic, induced apoptosis, IC50 = 60 µM (24h) | semanticscholar.orgnih.gov |
| Pyrano-pyridine derivatives | K562 (leukemia) | Cytotoxic activity | researchgate.net |
| Pyridine-chalcone analogues | - | G2/M stage arrest, anticancer | globalresearchonline.net |
Inhibition of Specific Kinase Targets (e.g., c-Met, VEGFR-2)
The inhibition of specific kinase targets, such as c-Met and VEGFR-2, is a key area of investigation for novel anti-cancer therapies. While direct studies on this compound were not identified, research on analogous diaryl and pyridine-containing structures indicates the potential of this chemical class as kinase inhibitors.
The c-Met receptor tyrosine kinase and its signaling pathway are critical for cell proliferation, survival, and motility, and their dysregulation is implicated in various human cancers. nih.gov Consequently, c-Met has emerged as a significant target for cancer drug development. nih.gov Similarly, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.net
Studies on a series of 3-methoxy-N-phenylbenzamide and related derivatives, which share structural similarities with the diaryl ether motif, have identified compounds with potent inhibitory activities against c-Met. nih.gov For instance, compounds 11c , 11i , 13b , and 13h from this series demonstrated significant c-Met inhibition and anticancer activity in vitro. nih.gov Molecular docking studies of these compounds suggested that they bind effectively to both c-Met and VEGFR-2. nih.gov
In the context of VEGFR-2 inhibition, a series of 1,3-diaryl-pyridones were designed and synthesized, showing potent inhibitory activity. nih.gov Two compounds from this series, 17 and 35h , exhibited exceptional enzymatic inhibitory activities against VEGFR-2, with IC50 values of 3.5 nM and 3.0 nM, respectively. nih.gov These compounds also effectively blocked VEGF-induced tube formation and phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs). nih.gov A novel pyridine bioisostere of Cabozantinib, a known c-Met inhibitor, also demonstrated potent c-Met kinase inhibition with an IC50 value of 4.9 nM. mdpi.com
The following table summarizes the inhibitory activities of some diaryl ether and pyridine analogs against c-Met and VEGFR-2.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 17 | VEGFR-2 | 3.5 | nih.gov |
| 35h | VEGFR-2 | 3.0 | nih.gov |
| Pyridine-bioisostere of Cabozantinib | c-Met | 4.9 | mdpi.com |
Other Biological Activities Investigated for Related Compounds
Beyond kinase inhibition, diaryl ether and pyridine derivatives have been explored for other therapeutic applications, including antidiabetic and antiviral activities.
Antidiabetic Potential through Enzyme Inhibition (e.g., α-glucosidase, α-amylase)
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. acs.org By delaying carbohydrate digestion, these inhibitors can reduce postprandial hyperglycemia. acs.org
Research has shown that various heterocyclic compounds, including those with diaryl and pyridine scaffolds, can act as α-glucosidase and α-amylase inhibitors. A study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines revealed potent α-glucosidase inhibitory activity, with some compounds showing stronger inhibition than the standard drug acarbose (B1664774). acs.org Specifically, compounds 4h and 4i from this study were the most potent inhibitors. acs.org
A series of novel triazolo[1,5-a]pyridines were also synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov These compounds displayed excellent to strong inhibition, with IC50 values ranging from 6.60 ± 0.09 µM to 75.63 ± 0.44 µM, which is significantly more potent than acarbose (IC50 = 750.00 ± 0.56 µM). nih.gov Compound 15j from this series was identified as the most potent and selective α-glucosidase inhibitor. nih.gov
The table below presents the α-glucosidase inhibitory activity of selected diaryl and pyridine analogs.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 15j | α-glucosidase | 6.60 ± 0.09 | nih.gov |
| 15u | α-glucosidase | 14.78 ± 0.22 | nih.gov |
| 15a | α-glucosidase | 20.32 ± 0.11 | nih.gov |
| Acarbose (Reference) | α-glucosidase | 750.00 ± 0.56 | nih.gov |
Antiviral Activity
Pyridine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties. nih.gov The antiviral mechanisms of pyridine derivatives are diverse and can include the inhibition of viral replication and entry into host cells. nih.gov
Studies on diarylpyrimidine derivatives have identified potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net For example, one of the most active inhibitors, 10c , demonstrated outstanding antiviral activity against a panel of viral strains. researchgate.net Another area of research has focused on pyridine-biphenyl glycoside systems. scientificarchives.com Compound 3a from this class showed significant activity against Rotavirus WA and Herpes simplex virus type 1. scientificarchives.com
A review of pyridine-containing heterocycles highlighted their activity against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The structure-activity relationship studies indicate that the antiviral potency can be modulated by various substitutions on the pyridine ring. nih.gov
The following table summarizes the antiviral activity of some pyridine analogs.
| Compound | Virus | Activity | Reference |
| 10c | HIV-1 (Wild-type) | EC50 = 0.0021 µM | researchgate.net |
| 3a | Rotavirus WA | 63.3% inhibition | scientificarchives.com |
| 3a | Herpes simplex virus type 1 | 80% inhibition | scientificarchives.com |
Mechanistic Investigations of Biological Action for 3 4 Chloro 2 Nitrophenoxy Pyridine and Derivatives
Elucidation of Molecular Targets and Binding Interactions
While specific molecular targets for 3-(4-chloro-2-nitrophenoxy)pyridine are still under extensive investigation, studies on related pyridine (B92270) derivatives have revealed a propensity to interact with crucial biological macromolecules, primarily nucleic acids and enzymes. These findings provide a framework for understanding the potential targets of this class of compounds.
Research has shown that certain pyridine-containing molecules can bind to DNA through various modes. For instance, a copper complex incorporating a pyridine-2-carboxylate ligand has been demonstrated to intercalate into the base pairs of DNA. researchgate.net This mode of binding was suggested by hypochromic and bathochromic shifts in UV-visible spectroscopy and further supported by viscosity and fluorescence displacement experiments. researchgate.net Other, more complex pyridine bis-quinazoline derivatives have been specifically designed to target and stabilize non-canonical DNA structures known as G-quadruplexes, which are implicated in cancer-related cellular processes. nih.gov These ligands show high affinity and selectivity for G-quadruplex DNA over standard double-stranded DNA. nih.gov
Beyond nucleic acids, pyridine derivatives have been identified as inhibitors of key enzymes. For example, various pyridine and pyrimidine-based compounds have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov Furthermore, the related compound 2-(2-Chloro-5-nitrophenyl)pyridine serves as a synthetic intermediate for Vismondegib, an inhibitor of the Hedgehog signaling pathway, a crucial regulator of cellular processes. pharmaffiliates.com
Table 1: Molecular Targets and Binding Interactions of Various Pyridine Derivatives
| Derivative Class | Molecular Target | Binding Interaction / Mechanism |
| Pyridine bis-quinazolines | G-quadruplex DNA | Stabilization of G4 structure, with binding affinities in the nanomolar range. nih.gov |
| Copper(II) pyridine-2-carboxylate | Double-stranded DNA | Intercalation between DNA base pairs. researchgate.net |
| Pyridine-ureas | Not specified (Anticancer) | Evaluated for in-vitro anti-proliferative activity against MCF-7 breast cancer cells. rsc.org |
| Pyrido[2,3-d]pyrimidines | EGFR, CDK2, CDK4 | Enzyme inhibition. nih.gov |
| 2-(2-Chloro-5-nitrophenyl)pyridine | (Intermediate) | Used in the synthesis of Vismondegib, a Hedgehog pathway inhibitor. pharmaffiliates.com |
Studies on Enzyme Inhibition Mechanisms (e.g., DprE1 enzyme inhibition in antitubercular activity)
A significant area of investigation for nitroaromatic compounds, including derivatives of this compound, is their potential as antitubercular agents through the inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). sci-hub.st DprE1 is a vital enzyme in Mycobacterium tuberculosis responsible for the synthesis of the bacterial cell wall component arabinogalactan. sci-hub.stnih.gov
The mechanism of inhibition by nitroaromatic compounds is a classic example of bioactivation, where the compound acts as a prodrug. The inert nitro group is the key to its activity. researchgate.net Inside the mycobacterium, the DprE1 enzyme, which contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, reduces the nitro group of the inhibitor. researchgate.net This reduction transforms the nitro group into a highly reactive nitroso intermediate. researchgate.netnih.gov This electrophilic species then rapidly forms a covalent bond with a conserved cysteine residue (Cys387) in the active site of DprE1. researchgate.netnih.gov This irreversible covalent modification permanently inactivates the enzyme, halting cell wall synthesis and leading to bacterial death. sci-hub.stresearchgate.net
Table 2: Proposed Mechanism of DprE1 Inhibition
| Step | Process | Description |
| 1. Binding | Non-covalent Binding | The inhibitor (prodrug) binds to the active site of the DprE1 enzyme. |
| 2. Activation | Nitro Group Reduction | The enzyme's FAD cofactor reduces the inhibitor's nitro group to a reactive nitroso intermediate. researchgate.net |
| 3. Inhibition | Covalent Adduct Formation | The electrophilic nitroso intermediate forms a covalent bond with the thiol group of Cys387. nih.gov |
| 4. Outcome | Enzyme Inactivation | DprE1 is irreversibly inhibited, leading to the disruption of mycobacterial cell wall synthesis. sci-hub.stnih.gov |
Insights into Cellular and Subcellular Interactions (e.g., reactive intermediate formation from nitro group reduction)
The biological activity of this compound is fundamentally tied to the metabolic reduction of its nitro group within a cellular environment. This reduction is not exclusive to the DprE1 enzyme but is a more general reaction that can be catalyzed by various cellular nitroreductases. nih.gov The process involves a stepwise reduction of the nitro functional group, creating reactive intermediates that can interact with cellular components.
The reduction cascade of an aromatic nitro compound (Ar-NO₂) typically proceeds as follows:
Nitro to Nitroso: A two-electron reduction converts the nitro group to a nitroso group (Ar-NO). nih.gov
Nitroso to Hydroxylamino: A further two-electron reduction yields a hydroxylamino derivative (Ar-NHOH). nih.gov
Hydroxylamino to Amino: The final reduction step produces the corresponding amine (Ar-NH₂).
The intermediates generated during this process, particularly the nitroso and hydroxylamino species, are electrophilic and chemically reactive. nih.gov While the nitroso intermediate is implicated in the specific covalent inhibition of DprE1, these reactive species can potentially interact with other cellular nucleophiles, such as thiols in proteins (like glutathione (B108866) or cysteine residues) and bases in nucleic acids. This broader reactivity is a known mechanism of cytotoxicity and mutagenicity for some nitroaromatic compounds. nih.gov In the context of targeted drug action, the goal is for this reactivity to be highly specific to the intended target, as seen with the DprE1-Cys387 interaction. researchgate.netnih.gov
Exploration of DNA Binding and Photocleavage Activities (as observed in related pyridine oxime esters)
While direct studies on this compound are limited, research into structurally related pyridine oxime esters and carbamates provides compelling evidence for another potential biological mechanism: DNA interaction and light-induced damage. mdpi.comnih.govnih.gov These studies reveal that compounds containing both pyridine and nitrophenyl moieties can function as DNA photocleaving agents. mdpi.comnih.gov
The affinity of these compounds for calf-thymus DNA has been confirmed through various biophysical techniques. nih.govnih.gov Competitive binding studies with ethidium (B1194527) bromide and viscosity measurements suggest that these molecules can bind to DNA via an intercalative mode, inserting themselves between the stacked base pairs of the DNA double helix. mdpi.comnih.gov
Upon exposure to UV light, particularly at wavelengths of 312 nm or 365 nm, these DNA-bound compounds can induce cleavage of the DNA strands. mdpi.com Structure-activity relationship studies on p-pyridinyl oxime carbamates showed that halogenated derivatives were particularly potent, causing extensive single- and double-stranded breaks in plasmid DNA. nih.gov This activity, which can occur independently of oxygen, has led to their description as "synthetic nucleases." nih.gov Theoretical studies suggest that the mechanism involves the molecule entering an excited triplet state upon photoactivation, leading to the formation of radicals that subsequently damage the DNA backbone. nih.gov Given that this compound contains both the pyridine ring and a substituted (chloro, nitro) phenyl group, it is plausible that it or its derivatives could exhibit similar photo-activated DNA-damaging properties.
Table 3: DNA Binding and Photocleavage Activity of Related Pyridine Derivatives
| Compound Type | DNA Interaction | Activity |
| Pyridine and p-Nitrophenyl Oxime Esters | Intercalation | High DNA photocleavage activity upon UV irradiation (312 nm). mdpi.comnih.gov |
| p-Pyridinyl Oxime Carbamates (Halogenated) | Good to excellent binding affinity | Act as "synthetic nucleases," causing extensive single and double-stranded DNA cleavage upon photoactivation. nih.gov |
Structure Activity Relationship Sar Studies of 3 4 Chloro 2 Nitrophenoxy Pyridine Derivatives
Influence of Substituents on the Phenoxy Ring
The phenoxy ring of 3-(4-Chloro-2-nitrophenoxy)pyridine offers multiple positions for substitution, and alterations at these sites can profoundly affect the molecule's interaction with biological targets. The electronic and steric nature of these substituents plays a pivotal role in modulating activity.
The presence and position of halogen atoms, such as chlorine and fluorine, on the phenoxy ring are critical determinants of biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions like halogen bonds.
Research on related heterocyclic structures provides valuable insights. For instance, in a study of benzylidene derivatives, a chloro or methyl substituent positioned next to the phenoxy group was found to enhance biological activity. mdpi.com The strategic placement of halogens can also lead to more potent compounds through specific electrostatic interactions. For example, a fluorine atom at a benzylic position can lower the electron density of the phenyl ring, fostering stronger noncovalent n→π*Ar interactions with target proteins. mdpi.com
However, the effect of halogenation is not universally positive. In some classes of pyridine (B92270) derivatives, the addition of halogen atoms has been associated with lower antiproliferative activity. nih.gov The influence of a halogen can be competitive with other crucial interactions. In certain co-crystals of pyridine amides, iodine was observed to compete with hydrogen bonding at the pyridine nitrogen, demonstrating that the structural context is paramount. mdpi.com The synthesis of highly halogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, highlights the chemical feasibility of creating diverse substitution patterns for SAR studies. nih.gov
Table 1: Effect of Halogen Substitution on Biological Activity in Related Pyridine Derivatives
| Compound Class | Halogen Position/Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| Benzylidene Derivatives | 3-position (next to phenoxy) | Improved activity | mdpi.com |
| General Pyridine Derivatives | General | Lower antiproliferative activity | nih.gov |
| Pyridine Amides | 4-position (Iodine) | Competed with hydrogen bonding | mdpi.com |
The nitro group on the phenoxy ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. Its position and number can drastically alter biological efficacy.
The electron-withdrawing nature of the nitro group can strengthen intramolecular hydrogen bonds, which can, in turn, stabilize the active conformation of a molecule. beilstein-journals.org Studies on related structures have shown that the presence of a nitrophenyl moiety is essential for the anticancer effects of certain thiazolidinones. nih.gov This underscores the importance of the specific arrangement of the nitro group relative to other functionalities.
Furthermore, the position of the nitro group on the pyridine ring is not always fixed. In reactions involving 3-bromo-4-nitropyridine, a migration of the nitro group has been observed, leading to the formation of an unexpected isomer. clockss.org Such a rearrangement would fundamentally change the molecule's electronic distribution and steric profile, likely leading to a complete loss or a different spectrum of biological activity. This highlights the importance of regiochemical control during synthesis.
A comparative study on N-acylhydrazones demonstrated that a nitro substituent, compared to an electron-donating methyl group, significantly impacts the acidity of a nearby phenolic group and increases the molecule's susceptibility to hydrolysis due to its strong electron-withdrawing character. beilstein-journals.org
Table 2: Influence of Nitro Group Substitution in Related Heterocyclic Compounds
| Compound Class | Nitro Group Position/Effect | Key Finding | Reference |
|---|---|---|---|
| N-Acylhydrazones | 3-position on salicylaldehyde (B1680747) ring | Strengthens intramolecular H-bond; increases acidity of phenol (B47542) | beilstein-journals.org |
| Thiazolidinones | 4-position on phenyl ring | Essential for anticancer activity | nih.gov |
Role of Pyridine Ring Modifications on Biological Activity and Selectivity
The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds. nih.gov Its nitrogen atom enhances aqueous solubility, metabolic stability, and the capacity to act as a hydrogen bond acceptor, all of which are crucial pharmacokinetic and pharmacodynamic properties. nih.gov Modifications to this ring, either by substitution or by fusion to other heterocyclic systems, can fine-tune a compound's biological profile.
For example, fusing a pyrrole (B145914) ring to the pyridine core to create pyrrolo[3,4-c]pyridine derivatives has yielded compounds with a broad spectrum of pharmacological properties. nih.govnih.gov In this specific scaffold, even minor changes, such as the removal of a methyl group from the pyridine portion, resulted in a significant loss of biological activity, indicating a high degree of structural sensitivity. nih.gov Similarly, the fusion of a pyrazole (B372694) ring to form pyrazolo[3,4-b]pyridines has led to the development of compounds with diverse activities, including anticancer and anti-inflammatory properties. researchgate.net These examples show that the pyridine ring can serve as a template for creating more complex, fused systems with novel biological activities.
Correlations between Electronic and Steric Properties and Biological Efficacy
Studies have shown that electron-withdrawing groups, like the nitro group, can enhance activity by stabilizing specific molecular conformations through internal hydrogen bonding. beilstein-journals.org Conversely, the introduction of electron-donating groups such as methoxy (B1213986) (-OMe) and hydroxyl (-OH), or functionalities like carbonyl (-C=O) and amino (-NH2), has been shown to enhance the antiproliferative activity of certain pyridine derivatives. nih.gov
Steric factors also play a critical role. The introduction of bulky groups can be detrimental to activity, likely due to steric hindrance at the binding site. nih.gov In contrast, smaller, strategically placed substituents can optimize interactions. For instance, in one series of compounds, derivatives with carboxylic acid residues or a p-hydroxyphenyl substituent proved to be the most effective, suggesting that a combination of electronic properties and a specific steric profile is required for optimal activity. nih.gov
Conformational Analysis and its Impact on Activity
The three-dimensional conformation of a molecule is what determines its fit within a biological target. Therefore, conformational analysis is crucial for understanding and predicting biological activity.
X-ray crystallography and computational modeling are powerful tools for elucidating the preferred conformations of molecules. For example, the X-ray analysis of a bioactive thiazolidinone derivative revealed an almost coplanar arrangement between two key moieties, stabilized by intermolecular hydrogen bonds. nih.gov The specific torsion angles and bond lengths confirmed a Z configuration, which was essential for its observed anticancer effects. nih.gov
In another study on N-acylhydrazones, both XRD and computational analysis confirmed that the molecules adopt an (E)-isomeric form with an anti-conformation. beilstein-journals.org This conformation is stabilized by a strong intramolecular hydrogen bond, which would likely be maintained in a biological environment, pre-organizing the molecule for receptor binding. beilstein-journals.org The synthesis and conformational analysis of other complex pyridone derivatives have also been undertaken to understand the relationship between their 3D structure and biological effects. nih.gov These findings collectively emphasize that molecules are not static entities and that their dynamic conformational preferences are a key component of their structure-activity relationship.
Computational Chemistry and Molecular Modeling Studies of 3 4 Chloro 2 Nitrophenoxy Pyridine and Analogs
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a widely used method for these calculations. nih.gov
Studies on related structures, such as quinoline (B57606) (benzo[b]pyridine), have utilized DFT with the B3LYP functional and 6-31+G(d,p) basis set to determine optimized molecular geometry, vibrational frequencies, and electronic properties. scirp.org Such calculations reveal that the charge transfer within the molecule can be predicted by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scirp.org A smaller HOMO-LUMO energy gap suggests higher chemical reactivity, biological activity, and polarizability. nih.gov For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO gap indicated a high propensity for charge transfer interaction within the molecule. nih.gov
The molecular electrostatic potential (MEP) is another crucial output of quantum chemical calculations. nih.gov It helps in predicting the sites for electrophilic and nucleophilic attacks, which is vital for understanding how a molecule will interact with a biological target. nih.govaimspress.com For example, in the analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP map identified the negative potential sites around electronegative atoms and positive potential sites around hydrogen atoms. nih.gov
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |
|---|---|---|---|---|---|
| Quinoline | DFT/B3LYP/6-31+G(d,p) | - | - | - | Charge transfer occurs within the molecule. scirp.org |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | -0.08657 | Low energy gap indicates high chemical reactivity. nih.gov |
| Temozolomide (Neutral, Gas Phase) | DFT/B3LYP/6-311G(d) | - | - | 4.40 | Analysis of HOMO-LUMO helps understand chemical activity. aimspress.com |
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govasiapharmaceutics.info This method is instrumental in predicting ligand-protein interactions and is a cornerstone of structure-based drug design. nih.govnih.gov
Identification of Key Binding Site Residues and Hydrogen Bonding Networks
Docking studies are crucial for identifying the specific amino acid residues within a protein's binding site that interact with the ligand. nih.govchemrxiv.org These interactions often involve the formation of hydrogen bonds, which are critical for the stability of the ligand-protein complex. For example, in the study of certain benzimidazole (B57391) derivatives, hydrogen bond interactions with Arg140 and Gly19 of the FtsZ protein were identified as key for their antitubercular activity. nih.gov Similarly, studies on nitrone oximes have shown the importance of their orientation and binding energy within the active site of acetylcholinesterase. nih.gov The analysis of hydrogen-bonded sheets in nitroaniline analogues further underscores the significance of these networks in molecular assembly. nih.gov
Prediction of Binding Affinities and Orientations
Molecular docking simulations provide scoring functions to estimate the binding affinity between a ligand and a protein. nih.govnih.govelifesciences.org These scores help in ranking potential drug candidates and predicting their efficacy. asiapharmaceutics.info The orientation of the ligand within the binding pocket is also a critical outcome of docking simulations, as it determines the specific interactions that can occur. nih.gov For instance, in the docking of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B, the binding energies and interaction profiles were used to identify the most promising compounds. asiapharmaceutics.info
| Compound/Analog Class | Target Protein | Key Interacting Residues | Key Finding |
|---|---|---|---|
| (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo nih.govnih.gov imidazo[1,2-c]pyrimidin-4-ol derivatives | FtsZ protein | Arg140, Gly19 | Hydrogen bond interactions are crucial for antitubercular activity. nih.gov |
| Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Monoamine Oxidase-B (MAO-B) | - | Higher binding affinity than standard inhibitors suggests potential for Parkinson's treatment. asiapharmaceutics.info |
| Nitrone oximes | Acetylcholinesterase (AChE) | - | Binding energies and orientation within the active site are key for reactivation efficacy. nih.gov |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govrsc.org These simulations can assess the stability of the complex and explore the conformational changes that may occur upon ligand binding. nih.gov For instance, MD simulations of a thiazole-Schiff base derivative complexed with a target protein were used to evaluate the stability of the ligand-protein interactions, which correlated with in vitro results. nih.gov In another study, the interaction of a thiourea (B124793) derivative with a solvent system was analyzed using radial distribution functions obtained from MD simulations. tcsedsystem.edu
In Silico Prediction of Pharmacokinetic Parameters (e.g., Drug-Likeness, ADMET properties)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.netresearchgate.net These predictions help in identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. chemrxiv.org Drug-likeness is often assessed using rules such as Lipinski's rule of five and Veber's rule. chemrxiv.orgnih.gov
Studies on various pyridine (B92270) and pyrimidine (B1678525) derivatives have shown that in silico ADMET predictions can effectively guide the selection of candidates for further development. nih.govnih.gov For example, a study on thiazole-Schiff base analogs demonstrated that most of the synthesized compounds adhered to Lipinski's and Veber's rules, indicating good oral bioavailability. nih.gov Similarly, in silico pharmacokinetic and toxicity studies of p-nitrophenyl hydrazones revealed excellent profiles, complementing their potential anti-inflammatory activity. chemrxiv.org
| Compound Class | Prediction Type | Key Finding |
|---|---|---|
| Thiazole-Schiff base analogs | ADMET, Lipinski's rule, Veber's rule | Most compounds showed good oral bioavailability. nih.gov |
| p-Nitrophenyl hydrazones | Drug-likeness, Pharmacokinetics, Toxicity | Excellent pharmacokinetic profiles and passed multiple drug-likeness rules. chemrxiv.org |
| Pyridine and pyrimidine derivatives | ADMET | Guided the selection of promising EGFR kinase inhibitors. nih.gov |
Future Research Directions and Potential Applications
Development of Novel Synthetic Pathways for Derivatization
The future exploration of 3-(4-Chloro-2-nitrophenoxy)pyridine would heavily rely on the development of versatile and efficient synthetic pathways to create a library of derivatives. The core structure, a diaryl ether, presents several opportunities for modification. Key areas for synthetic development would include:
Modification of the Pyridine (B92270) Ring: Functionalization of the pyridine ring is a common strategy to modulate the physicochemical properties and biological activity of a molecule. This could involve electrophilic substitution, although the electron-withdrawing nature of the phenoxy group might necessitate specific catalytic systems. Alternatively, metal-catalyzed cross-coupling reactions at various positions on the pyridine ring could introduce a wide range of substituents.
Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would provide a key intermediate for the synthesis of a wide array of amides, sulfonamides, and ureas. This transformation would significantly expand the chemical space available for creating analogs with diverse biological activities.
Substitution of the Chlorine Atom: Nucleophilic aromatic substitution (SNAr) of the chlorine atom could be explored. This would allow for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, leading to a new class of derivatives with potentially different target specificities.
Exploration of New Biological Targets and Mechanisms of Action
Given that the biological activity of this compound is currently unknown, initial research would involve broad-spectrum screening to identify potential therapeutic areas. High-throughput screening (HTS) against a panel of common biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, would be a logical starting point.
Once a preliminary "hit" is identified, further studies would be necessary to elucidate the mechanism of action. This would involve:
Target Deconvolution: Identifying the specific protein or pathway with which the compound interacts.
In Vitro and In Vivo Models: Utilizing relevant cell-based assays and animal models of disease to confirm the compound's activity and to understand its physiological effects.
Design and Synthesis of Advanced Analogs for Enhanced Biological Activity and Selectivity
Following the identification of a lead compound from the initial derivatization and screening efforts, the focus would shift to the design and synthesis of advanced analogs. The goal of this stage is to optimize the compound's properties, including:
Potency: Increasing the biological activity at the target of interest.
Selectivity: Minimizing off-target effects by designing analogs that interact specifically with the desired biological target.
Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the compound can reach its target in the body and have a suitable duration of action.
Structure-activity relationship (SAR) studies would be critical in this phase. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can build a model of how the compound interacts with its target.
Integration of Computational and Experimental Approaches for Rational Drug Design
Modern drug discovery heavily relies on the synergy between computational and experimental methods. For a novel scaffold like this compound, computational chemistry could play a significant role in accelerating the discovery process.
Molecular Modeling: If a biological target is identified, molecular docking and molecular dynamics simulations could be used to predict how different analogs bind to the target. This can help prioritize which compounds to synthesize and test.
In Silico ADME Prediction: Computational models can be used to predict the pharmacokinetic properties of virtual compounds, allowing researchers to filter out molecules with likely poor ADME profiles before they are synthesized.
The integration of these computational predictions with experimental feedback from biological testing creates a cycle of rational drug design, leading to the more efficient development of optimized drug candidates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-Chloro-2-nitrophenoxy)pyridine, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 2-chloro-3-nitropyridine reacts with 4-chloro-2-nitrophenol under basic conditions (e.g., NaOH in dichloromethane). Reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios of reactants are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is the structure of this compound confirmed after synthesis?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR spectroscopy : and NMR identify aromatic proton environments and substituent positions.
- IR spectroscopy : Confirms nitro (-NO) and ether (-O-) functional groups via characteristic stretching frequencies.
- Mass spectrometry : Molecular ion peaks ([M+H]) validate the molecular formula .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : In airtight containers, away from oxidizers and heat sources, at 2–8°C for stability .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for the formation of this compound derivatives?
- Methodological Answer : Mechanistic studies involve:
- Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure).
- Computational modeling : Density Functional Theory (DFT) calculations simulate transition states and activation energies.
- Isotopic labeling : -labeled phenol derivatives track ether bond formation .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) can arise from dynamic effects or impurities. Solutions include:
- Variable-temperature NMR : To assess conformational changes.
- X-ray crystallography : Provides unambiguous confirmation of solid-state structure (e.g., bond angles, torsion angles) .
- HPLC-MS : Detects and quantifies impurities affecting spectral clarity .
Q. How do solvent polarity and substituent effects influence the fluorescence properties of nitro-pyridine derivatives like this compound?
- Methodological Answer : Fluorescence intensity correlates with solvent dielectric constant and electron-donating/withdrawing substituents:
- Solvent screening : Ethanol and tetrahydrofuran (THF) enhance fluorescence due to reduced quenching.
- Substituent analysis : Electron-withdrawing groups (e.g., -NO) reduce excited-state lifetime, while electron-donating groups (e.g., -OCH) increase quantum yield .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
